Home > Products > Screening Compounds P24812 > [Mpa1, D-Tyr(Et)2, D-Tic7]OT
[Mpa1, D-Tyr(Et)2, D-Tic7]OT -

[Mpa1, D-Tyr(Et)2, D-Tic7]OT

Catalog Number: EVT-10970957
CAS Number:
Molecular Formula: C50H71N11O12S2
Molecular Weight: 1082.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [Mpa1, D-Tyr(Et)2, D-Tic7]OT is a synthetic peptide that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in pharmacology. It belongs to a class of compounds known as peptide analogs, which are designed to mimic the biological activity of natural peptides while exhibiting enhanced stability and specificity.

Source

This compound is synthesized through various chemical methods that involve the modification of amino acids to enhance their biological properties. Specifically, it incorporates modified amino acids such as Mpa1 (mercaptopropionic acid), D-Tyr(Et)2 (a derivative of tyrosine), and D-Tic7 (a modified tryptophan analog), which contribute to its unique properties.

Classification

[Mpa1, D-Tyr(Et)2, D-Tic7]OT is classified as a peptide analog and falls under the category of therapeutic peptides. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various conditions.

Synthesis Analysis

Methods

The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with Fmoc-protected amino acids.
  2. Coupling Reactions: Each amino acid is coupled using activating agents such as HBTU or DIC.
  3. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid.
  4. Purification: The crude product is purified via high-performance liquid chromatography (HPLC) to isolate the final compound.
Molecular Structure Analysis

Structure

The molecular formula of [Mpa1, D-Tyr(Et)2, D-Tic7]OT is C52H75N11O12S2C_{52}H_{75}N_{11}O_{12}S_{2}. The structure features a backbone typical of peptides with distinct side chains that confer specific properties.

Data

  • Molecular Weight: Approximately 1,073.36 g/mol.
  • 3D Structure: The conformation can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement.
Chemical Reactions Analysis

Reactions

[Mpa1, D-Tyr(Et)2, D-Tic7]OT can undergo various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. These reactions are critical for understanding its stability and reactivity in biological systems.

Technical Details

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
  • Oxidation: The thiol group from Mpa1 can participate in oxidation reactions, potentially forming disulfide bonds that may affect the compound's activity.
Mechanism of Action

Process

The mechanism of action for [Mpa1, D-Tyr(Et)2, D-Tic7]OT involves its interaction with specific receptors in biological systems. It is designed to mimic natural peptides that bind to these receptors, triggering physiological responses.

Data

Research indicates that modifications such as those present in this compound enhance binding affinity and specificity for target receptors compared to unmodified peptides. This specificity can lead to reduced side effects and improved therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The presence of modified amino acids enhances resistance to enzymatic degradation.
  • pH Sensitivity: The compound's solubility and stability may vary with pH changes.
Applications

[Mpa1, D-Tyr(Et)2, D-Tic7]OT has potential applications in several scientific fields:

  • Pharmaceutical Development: Its design allows for exploration as a therapeutic agent targeting specific diseases such as pain management or cancer treatment.
  • Biochemical Research: Used in studies examining receptor-ligand interactions and signaling pathways.
  • Drug Design: Serves as a model for developing new peptide-based drugs with improved efficacy and safety profiles.

This compound exemplifies the advancements in peptide chemistry aimed at creating more effective therapeutic agents through strategic modifications of natural peptides.

Introduction and Structural Context of Synthetic Oxytocin Analogues

Oxytocin is a critical nonapeptide hormone (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) involved in diverse physiological processes, including parturition and social bonding. The development of synthetic oxytocin analogues represents a cornerstone of peptide engineering, aimed at enhancing pharmacological properties while retaining biological activity. [Mpa1, D-Tyr(Et)2, D-Tic7]OT exemplifies this strategy, incorporating targeted modifications to overcome inherent limitations of natural oxytocin, such as enzymatic instability and receptor promiscuity. This analogue belongs to a class of peptides engineered for optimized receptor engagement and metabolic resistance, showcasing the principles of rational peptide design .

Classification as a Non-Natural Peptide Hormone Analog

[Mpa1, D-Tyr(Et)2, D-Tic7]OT is classified as a surrogate peptide therapeutic—a molecule structurally inspired by a natural hormone but featuring non-natural amino acids to achieve enhanced functional properties. Its molecular formula (C₅₀H₇₁N₁₁O₁₂S₂; MW 1082.3 g/mol) distinguishes it from endogenous oxytocin (C₄₃H₆₆N₁₂O₁₂S₂; MW 1007.2 g/mol). Key classification attributes include:

  • Non-Natural Backbone: Incorporation of β-mercaptopropionic acid (Mpa) at position 1 replaces the native cysteine, eliminating the disulfide-bonded N-terminal cysteine and enhancing resistance to disulfide shuffling [8].
  • Chirality Inversion: Use of D-configured amino acids at positions 2 (D-Tyr) and 7 (D-Tic) alters conformational dynamics critical for receptor selectivity [4].
  • Synthetic Side Chains: The ethylation of D-Tyr2 (forming D-Tyr(Et)2) and the tetrahydroisoquinoline carboxylic acid (Tic) at position 7 introduce steric and electronic modifications absent in natural peptides .

Table 1: Structural Features Distinguishing [Mpa1, D-Tyr(Et)2, D-Tic7]OT from Natural Oxytocin

PositionNatural Oxytocin[Mpa1, D-Tyr(Et)2, D-Tic7]OTFunctional Consequence
1L-Cysteineβ-Mercaptopropionic Acid (Mpa)Prevents dimerization; enhances metabolic stability
2L-TyrosineO-Ethyl-D-Tyrosine (D-Tyr(Et))Increases hydrophobicity and receptor affinity
7L-ProlineD-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (D-Tic)Restricts backbone conformation; improves selectivity
Molecular Weight1007.2 g/mol1082.3 g/molAlters pharmacokinetic profile

Rationale for Position-Specific Modifications: Mpa1, D-Tyr(Et)2, and D-Tic7

The analogue’s design addresses three core objectives: metabolic stability, receptor specificity, and prolonged half-life. Each modification serves a distinct mechanistic purpose:

  • Mpa1 (β-Mercaptopropionic Acid): Replaces the N-terminal cysteine to eliminate the disulfide bond’s susceptibility to reduction. The thioether linkage in Mpa enhances resistance to enzymatic degradation by aminopeptidases. This modification was historically validated in analogues like [Pmp¹]oxytocin (Pmp = β,β-pentamethylene-β-mercaptopropionic acid), which showed in vitro antagonist potency (pA₂ = 7.77) [8].

  • D-Tyr(Et)2 (O-Ethyl-D-Tyrosine): The D-chirality inversion at position 2 reduces recognition by proteases. Ethylation of the phenolic hydroxyl group enhances lipophilicity, facilitating membrane permeation. Crucially, this ethyl group occupies a hydrophobic subpocket of the oxytocin receptor (OTR), increasing binding affinity. Studies on similar analogues (e.g., [D-Tyr(Et)²]-antocin) demonstrated extended half-lives (39 minutes) compared to unmodified oxytocin (<5 minutes) due to reduced renal clearance and plasma protein binding [2] .

  • D-Tic7 (D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid): This non-natural amino acid introduces conformational rigidity via its fused bicyclic structure. The D-configuration prevents hydrogen bonding with OTR subdomains associated with agonist signaling, shifting the compound toward antagonism. Analogues featuring D-Tic7 exhibit up to 10-fold higher OTR selectivity over vasopressin receptors (V₁a/V₂) compared to first-generation antagonists [4].

Historical Development of Oxytocin Analogues in Peptide Engineering

The evolution of [Mpa1, D-Tyr(Et)2, D-Tic7]OT reflects decades of iterative refinements in oxytocin analogue design:

  • First-Generation Analogues (1960s–1980s): Focused on disulfide bond stabilization. [1-Deamino, D-Tyr²]oxytocin replaced Cys1 with β-mercaptopropionic acid and introduced D-Tyr2, improving metabolic stability but lacking receptor specificity . Antocin ([Mpa1, D-Tyr(Et)2, Thr4, Orn8]oxytocin), an early tocolytic, demonstrated the utility of alkylated tyrosine (t₁/₂ = 39 minutes) but retained agonist activity at vasopressin receptors [2].

  • Second-Generation Antagonists (1990s–2000s): Incorporated non-natural amino acids to enhance selectivity. Key milestones included:

  • Use of D-Tic at position 7 to enforce antagonist conformation.
  • Systematic screening of β-mercaptopropionic acid derivatives (e.g., Pmp, thiapentamethylene-Pmp) to optimize steric bulk and hydrophobicity [8].
  • Discovery that [Pmp¹, D-Trp², Arg⁸]oxytocin (pA₂ = 7.77) could be enhanced further with D-Tic7 or Pen6 substitutions, yielding analogues with pA₂ >8.0 [8].

  • Modern Peptide Engineering (Post-2000): Combinatorial chemistry enabled multi-site modifications. [Mpa1, D-Tyr(Et)2, D-Tic7]OT emerged from this era, integrating three high-impact modifications to balance OTR affinity (Kᵢ ~nM range), metabolic stability, and synthetic feasibility via solid-phase peptide synthesis (SPPS) .

Table 2: Evolution of Key Oxytocin Analogues Leading to [Mpa1, D-Tyr(Et)2, D-Tic7]OT

AnalogueModificationsKey AdvancementReference
[1-Deamino, D-Tyr²]OTMpa1, D-Tyr2Improved plasma stability
AntocinMpa1, D-Tyr(Et)2, Thr4, Orn8Extended t₁/₂ (39 min); tocolytic activity [2]
[Pmp¹, D-Trp², Arg⁸]OTPmp1, D-Trp2, Arg8High antagonist potency (pA₂ = 7.77) [8]
[(S)Pmp¹, D-Trp², Arg⁸]OTThia-Pmp1, D-Trp2, Arg8Enhanced uterotonic inhibition (pA₂ = 8.08) [8]
[Mpa1, D-Tyr(Et)2, D-Tic7]OTMpa1, D-Tyr(Et)2, D-Tic7Optimized OTR selectivity; conformational rigidity

The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT relies on Fmoc-based SPPS protocols, with orthogonal protection for Mpa’s thiol and D-Tyr(Et)2’s alkylated phenol [9]. This compound’s development underscores peptide engineering’s progression from empirical substitutions to structure-guided design of receptor-selective therapeutics.

Properties

Product Name

[Mpa1, D-Tyr(Et)2, D-Tic7]OT

IUPAC Name

(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C50H71N11O12S2

Molecular Weight

1082.3 g/mol

InChI

InChI=1S/C50H71N11O12S2/c1-6-28(5)43-49(71)56-33(16-17-39(51)62)45(67)57-36(23-40(52)63)46(68)59-37(26-75-74-19-18-42(65)55-35(47(69)60-43)21-29-12-14-32(15-13-29)73-7-2)50(72)61-25-31-11-9-8-10-30(31)22-38(61)48(70)58-34(20-27(3)4)44(66)54-24-41(53)64/h8-15,27-28,33-38,43H,6-7,16-26H2,1-5H3,(H2,51,62)(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t28-,33-,34-,35-,36-,37-,38+,43-/m0/s1

InChI Key

XCBFBYRYXJOIRC-ABNDKVESSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.